2-Chloro-7-methoxy-4-phenylquinoline
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Overview
Description
2-Chloro-7-methoxy-4-phenylquinoline is a chemical compound with the molecular formula C16H12ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 269.726 Da .Scientific Research Applications
Antiplatetlet Agents
- Synthesis of Antiplatelet Agents : Derivatives of 2-phenylquinoline, including 4-alkoxy derivatives, have been synthesized and shown to exhibit potent antiplatelet activity. One such compound demonstrated significant potency, with an IC50 value of 0.08 μM, indicating its potential as an effective antiplatelet agent (Ko et al., 2001).
Antitumor Agents
- Antitumor Drug Candidates : A series of 2-phenylquinolin-4-ones (2-PQs) derivatives, including those related to 2-Chloro-7-methoxy-4-phenylquinoline, were explored for their anticancer properties. One derivative, in particular, showed significant inhibitory activity against various cancer cell lines, suggesting its potential as an anticancer drug candidate (Chou et al., 2010).
Antimicrobial Screening
- Antibacterial and Antifungal Activities : Compounds derived from 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)] demonstrated antibacterial and antifungal activities against different microorganisms. This suggests their potential application in the development of new antimicrobial agents (Rana et al., 2008).
Chemosensors
- Cadmium Detection : A derivative of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 was identified as a selective chemosensor for cadmium over other metal ions. This compound can be potentially used for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Green Chemistry
- Microwave Induced Synthesis : Using both conventional and microwave methods, novel thiazolidinone derivatives have been synthesized from 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)], contributing to advancements in green chemistry (Rana et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-7-methoxy-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDVTKIYKLBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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